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Compound of Interest

Compound Name: 1,1,1-Trifluorotrimethylamine

CAS No.: 677-41-8

Cat. No.: B3193043

Get Quote

Executive Summary & Reagent Clarification
In the landscape of nucleophilic fluorination, 1,1,2,2-Tetrafluoroethyl-N,N-dimethylamine

(TFEDMA) has emerged as a superior alternative to traditional reagents like DAST

(Diethylaminosulfur trifluoride) and the Yarovenko reagent.[1] While occasionally misidentified

as "N,N-dimethyltrifluoromethylamine" due to structural similarities, TFEDMA (CAS: 1550-50-1)

offers distinct advantages: enhanced thermal stability, unlimited shelf life (under proper

storage), and water-soluble byproducts that simplify purification.

This guide provides validated, one-pot protocols for converting hydroxyl and carbonyl groups

into their corresponding fluorinated motifs, a critical transformation in medicinal chemistry for

modulating lipophilicity and metabolic stability.
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Property Specification

Chemical Name
1,1,2,2-Tetrafluoroethyl-N,N-dimethylamine

(TFEDMA)

Common Name Petrov Reagent

CAS Number 1550-50-1

Structure

Physical State Light yellow liquid

Boiling Point 77 °C

Density 1.24 g/mL

Stability
Stable at RT; does not explode on heating

(unlike DAST)

Mechanistic Insight
The fluorination proceeds via a Deoxyfluorination mechanism. TFEDMA acts as a masked

fluoro-iminium cation. Upon reaction with a nucleophile (e.g., alcohol), it forms an activated

intermediate (alkoxy-amino-fluoro complex), which subsequently undergoes nucleophilic

substitution by the liberated fluoride ion.

Reaction Pathway[1][2][3]
Activation: The oxygen of the substrate attacks the electrophilic carbon of the

enamine/iminium species.

Elimination: HF is released (often scavenged or acting as a catalyst) to form the activated

intermediate.

Substitution: Fluoride attacks the carbon center, displacing the amide byproduct (

-dimethyl-2,2-difluoroacetamide).

Diagram: Deoxyfluorination Mechanism
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Figure 1: Mechanistic flow of TFEDMA-mediated deoxyfluorination converting an alcohol to an

alkyl fluoride.

Comparative Analysis
TFEDMA is often compared to DAST and Yarovenko/Ishikawa reagents.

Feature TFEDMA (Petrov)
DAST
(Diethylaminosulfu
r trifluoride)

Yarovenko Reagent

Atom Source
Carbon-based (

)

Sulfur-based (

)

Carbon-based (

)

Thermal Stability High (Distillable)
Low (Explosive

>90°C)
Moderate (Degrades)

Shelf Life Indefinite (if sealed)
Limited (moisture

sensitive)
Limited

Byproduct Amide (Water soluble)
Sulfinic acid (Difficult

removal)

Amide (Organic

soluble)

Selectivity High for 1°/2° alcohols
High, but prone to

elimination
Moderate

Experimental Protocols
Protocol A: Conversion of Primary/Secondary Alcohols
to Alkyl Fluorides
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Objective: Synthesize alkyl fluorides from alcohols in a one-pot system. Scope: Primary

alcohols (high yield), Secondary alcohols (good yield, inversion of configuration).

Materials:

Substrate: Alcohol (1.0 equiv)

Reagent: TFEDMA (1.2 – 1.5 equiv)

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Quench: Sat. NaHCO3

Step-by-Step Procedure:

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

).

Dissolution: Dissolve the alcohol (1.0 mmol) in anhydrous DCM (5 mL).

Addition: Cool the solution to 0°C. Add TFEDMA (1.5 mmol, ~180 µL) dropwise via syringe.

Note: No significant exotherm is usually observed, but cooling ensures selectivity.

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

Monitoring: Check reaction progress via TLC or

-NMR.

Quench: Pour the reaction mixture into a separatory funnel containing saturated aqueous

(10 mL).

Critical: The amide byproduct (

-dimethyl-2,2-difluoroacetamide) is water-soluble and will partition into the aqueous phase.

Extraction: Extract the organic layer. Wash with brine (1x), dry over
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, and concentrate.

Purification: Purify via silica gel flash chromatography if necessary (often not required due to

clean byproduct separation).

Protocol B: Conversion of Carboxylic Acids to Acyl
Fluorides
Objective: Generate acyl fluorides for subsequent amide coupling or isolation. Application:

Peptide synthesis, Friedel-Crafts acylation.

Step-by-Step Procedure:

Setup: Charge a flask with Carboxylic Acid (1.0 equiv) in DCM.

Addition: Add TFEDMA (1.1 equiv) at RT.

Reaction: Stir for 30–60 minutes. Evolution of HF (gas) may occur; ensure proper ventilation.

Workup:

For Isolation: Distill the acyl fluoride directly or remove solvent under reduced pressure (if

high boiling).

For One-Pot Amidation: Add the amine (1.1 equiv) and a base (e.g.,

, 2.0 equiv) directly to the reaction mixture. Stir for 1 hour. Wash with water to remove the
TFEDMA byproduct.[1]

Protocol C: Synthesis of Gem-Difluorides from
Aldehydes/Ketones
Objective: Convert

to

. Note: This transformation is slower with TFEDMA than DAST and may require Lewis Acid
catalysis (
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or

).

Step-by-Step Procedure:

Mixture: Combine Ketone (1.0 equiv) and TFEDMA (2.0 equiv) in neat form or minimal DCM.

Catalysis: Add

(0.1 equiv) if the substrate is unreactive.

Heating: Heat to 60–80°C in a sealed Teflon vessel for 6–12 hours.

Workup: Quench with

, extract with DCM.

Safety & Handling
Corrosivity: TFEDMA causes severe skin burns and eye damage.[2] Wear chemical-resistant

gloves (Nitrile/Neoprene) and safety goggles.

HF Generation: The reaction releases HF.[3][4][5] Always work in a functioning fume hood.[2]

Glassware can be etched over time; Teflon (PFA/FEP) vessels are recommended for high-

temperature reactions.

Storage: Store in a cool, dry place. While stable, moisture intrusion hydrolyzes the reagent to

the amide and HF.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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